4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features two phenyl groups substituted at the 4 and 6 positions of the pyrimidine ring, with additional methyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrimidin-2-amine: Lacks the additional methyl groups, resulting in different chemical properties and biological activities.
6-Phenylpyrimidin-2-amine: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.
Uniqueness
4-(3,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-12-5-4-6-15(9-12)17-11-18(22-19(20)21-17)16-8-7-13(2)14(3)10-16/h4-11H,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCPPCVZFKGCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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